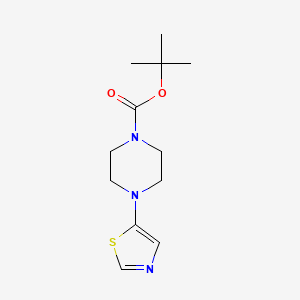

tert-Butyl 4-(thiazol-5-yl)piperazine-1-carboxylate

Description

tert-Butyl 4-(thiazol-5-yl)piperazine-1-carboxylate is a heterocyclic compound featuring a piperazine core substituted with a thiazole ring at the 4-position and protected by a tert-butoxycarbonyl (Boc) group. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of autophagy activators and kinase inhibitors . Its structural versatility allows for modifications at both the piperazine and thiazole moieties, enabling tailored physicochemical and biological properties.

Properties

Molecular Formula |

C12H19N3O2S |

|---|---|

Molecular Weight |

269.37 g/mol |

IUPAC Name |

tert-butyl 4-(1,3-thiazol-5-yl)piperazine-1-carboxylate |

InChI |

InChI=1S/C12H19N3O2S/c1-12(2,3)17-11(16)15-6-4-14(5-7-15)10-8-13-9-18-10/h8-9H,4-7H2,1-3H3 |

InChI Key |

YTFDPCYVJUTDDQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=CS2 |

Origin of Product |

United States |

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block for the development of bioactive compounds, particularly in the study of enzyme inhibitors. Medicine: Industry: It is used in the production of various chemical products, including polymers and coatings.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, often involving binding to enzymes or receptors. The exact mechanism can vary depending on the application, but it generally involves the modulation of biological pathways to achieve the desired therapeutic or industrial outcome.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their substituent variations:

Key Observations :

- Hybrid Systems : Compound C23 incorporates a pyrazine ring, which enhances π-π stacking interactions in crystal packing and may improve solubility .

- Functionalization : The acetoxybenzamido group in 66 introduces hydrogen-bonding sites, which could enhance biological activity by interacting with enzymatic pockets .

Physicochemical and Crystallographic Properties

- Parent Compound: NMR data (δ 1.40 ppm for Boc methyl groups) confirms successful synthesis . Crystallographic studies of analogs (e.g., tert-Butyl 4-{[2-amino-4-(2-hydroxy-phenyl)pyrimidin-5-yl]methyl}-piperazine-1-carboxylate) reveal chair conformations for piperazine rings and hydrogen-bonded networks stabilizing crystal lattices .

- Hybrid Systems : Compound C23 exhibits planar geometry due to pyrazine-thiazole conjugation, influencing solubility and melting points .

- Sulfonyl Derivatives : The sulfonyl group in compound 4 increases polarity, as evidenced by its high yield and stability during purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.